BenchChemオンラインストアへようこそ!

4-{[(4-Methylphenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol

Lipophilicity Physicochemical Differentiation QSAR

4-{[(4-Methylphenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol (CAS 478029-36-6) is a 4,4-disubstituted piperidine derivative with the molecular formula C₁₉H₂₃NO₃S₂ and a molecular weight of 377.52 g/mol. It is supplied at ≥95% purity under standard storage conditions (cool, dry place).

Molecular Formula C19H23NO3S2
Molecular Weight 377.52
CAS No. 478029-36-6
Cat. No. B2505575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(4-Methylphenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol
CAS478029-36-6
Molecular FormulaC19H23NO3S2
Molecular Weight377.52
Structural Identifiers
SMILESCC1=CC=C(C=C1)SCC2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3)O
InChIInChI=1S/C19H23NO3S2/c1-16-7-9-17(10-8-16)24-15-19(21)11-13-20(14-12-19)25(22,23)18-5-3-2-4-6-18/h2-10,21H,11-15H2,1H3
InChIKeyBRIQBUUESQXOBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[(4-Methylphenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol (CAS 478029-36-6): Structural Identity and Physicochemical Baseline for Procurement Decisions


4-{[(4-Methylphenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol (CAS 478029-36-6) is a 4,4-disubstituted piperidine derivative with the molecular formula C₁₉H₂₃NO₃S₂ and a molecular weight of 377.52 g/mol . It is supplied at ≥95% purity under standard storage conditions (cool, dry place) . The compound belongs to a structural class widely explored for high-affinity receptor antagonism, including NK₁ (hNK₁ IC₅₀ = 5.7 nM for sulfonyl derivatives) [1] and 5-HT₂A receptor modulation [2], making precise structural identity critical for reproducible pharmacology.

Why 4-{[(4-Methylphenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol Cannot Be Replaced by Its Closest Analogs Without Risk of Altered Pharmacological or Physicochemical Profile


The 4-{[(4-methylphenyl)sulfanyl]methyl} substituent imparts a distinct combination of lipophilicity, steric bulk, and electronic character that diverges systematically from the unsubstituted phenyl (478041-55-3), 4-fluorophenyl (478041-56-4), and 4-chlorophenyl (861212-70-6) analogs . Within the 4,4-disubstituted piperidine class, even minor para-substituent changes on the sulfanylmethyl aryl ring can markedly alter receptor binding affinity — for instance, the 4-phenyl and 4-phenylsulfonylmethyl congeners showed 2–3 fold differences in NK₃ antagonist IC₅₀ values relative to the 4-fluorobenzyl analog [1]. Consequently, generic substitution without explicit comparative data on the target of interest risks altered potency, selectivity, and physicochemical handling, undermining experimental reproducibility and procurement value.

Quantitative Differentiation Evidence for 4-{[(4-Methylphenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol (478029-36-6) Against Closest Analogs


Para-Methyl Substitution Increases Calculated LogP and Steric Bulk Relative to Unsubstituted Phenyl Analog

The target compound carries a para-methyl group on the sulfanylmethyl aryl ring, which is absent in the comparator 4-[(phenylsulfanyl)methyl]-1-(phenylsulfonyl)-4-piperidinol (CAS 478041-55-3). This additional methyl group increases the calculated partition coefficient (clogP) by approximately 0.5 log units and adds ~14 Da to the molecular weight (377.52 vs. 363.49 g/mol) . The higher lipophilicity predicts enhanced membrane permeability and potentially altered tissue distribution, while the increased steric demand may modulate binding pocket complementarity in hydrophobic receptor sub-sites — a critical consideration when selecting a lead-like molecule for CNS or intracellular targets.

Lipophilicity Physicochemical Differentiation QSAR

Predicted Boiling Point and Density Differentiate 4-Methylphenyl from 4-Fluorophenyl and 4-Chlorophenyl Congeners

The target compound exhibits a predicted boiling point of 554.2 ± 60.0 °C and a predicted density of 1.33 ± 0.1 g/cm³ . Although precise experimental boiling points for the fluoro and chloro analogs are unavailable from standard sources, the molecular weight trend (377.52 vs. 381.48 vs. 397.94 g/mol) and the absence of electronegative halogens suggest that the target compound may possess intermediate volatility and distinct distillation or sublimation characteristics relative to the halogenated congeners . These differences are material for processes requiring thermal separation (e.g., Kugelrohr distillation) or density-dependent formulation (e.g., tablet compression, suspension rheology).

Thermal Stability Purification Formulation

4,4-Disubstituted Piperidine Scaffold Retains High-Affinity NK₁ Receptor Antagonism in the Sulfonyl Series

Within the 4,4-disubstituted piperidine class, sulfonyl derivatives demonstrate nanomolar affinity for the human NK₁ receptor. The reference sulfonyl compound (39) exhibited an hNK₁ IC₅₀ of 5.7 nM, comparable to the acyl analog (38) at 5.3 nM [1]. While the specific IC₅₀ of the 4-methylphenylsulfanylmethyl-substituted compound has not been reported in public literature, its core scaffold is identical to that of the validated high-affinity sulfonyl series. The para-methyl substitution may further stabilize hydrophobic contacts with the NK₁ receptor's lipophilic pocket, potentially improving upon the baseline 5.7 nM affinity — a hypothesis testable in a focused screen.

NK₁ Antagonist Receptor Binding Pain/Inflammation

Sulfonylpiperidine Chemotype Confers Antibacterial Thymidylate Kinase (TMK) Inhibition with High Selectivity

Sulfonylpiperidines have been identified as potent, selective inhibitors of Gram-positive bacterial thymidylate kinase (TMK), an essential enzyme for DNA synthesis. Optimized members of this series achieve excellent MIC values against a broad spectrum of Gram-positive pathogens and exhibit >10⁵-fold selectivity over the human TMK ortholog [1]. The target compound incorporates both the sulfonylpiperidine and the 4-sulfanylmethyl substitution that is consistent with the TMK pharmacophore. While the 4-methylphenyl variant has not been individually profiled, its structural congruence with the antibacterial chemotype positions it as a logical candidate for screening against drug-resistant Staphylococcus aureus and Clostridioides difficile.

Antibacterial TMK Inhibitor Gram-positive

4-Methylphenyl Substituent is a Privileged Fragment in Combined Serotonin/Norepinephrine Reuptake Inhibition

The 4-methylphenylsulfanyl motif is explicitly claimed in patent literature as part of 4-[2-(4-methylphenylsulfanyl)-phenyl]piperidine, a potent dual serotonin and norepinephrine reuptake inhibitor for neuropathic pain treatment [1]. The target compound retains this identical 4-methylphenylsulfanyl substructure, attached via a methylene linker to the 4-position of a sulfonylpiperidinol core. This structural analogy suggests potential polypharmacology at monoamine transporters, distinguishing the target compound from the unsubstituted phenyl and halogenated congeners that may lack this specific pharmacophoric recognition.

Monoamine Reuptake Neuropathic Pain CNS Polypharmacology

Predicted pKa (13.73) Indicates Low Ionization at Physiological pH, Favoring Passive Membrane Permeability Over Piperidine-Only Analogs

The predicted acid dissociation constant (pKa) of the piperidinol hydroxyl group in the target compound is 13.73 ± 0.20 . This value is significantly higher than the pKa of simpler 4-piperidinol derivatives (typically 9.5–10.5), indicating that the combined electron-withdrawing effect of the phenylsulfonyl and sulfanylmethyl substituents suppresses oxyanion formation. At physiological pH 7.4, the compound remains >99.999% unionized, maximizing passive diffusion across lipid bilayers compared to more acidic 4-piperidinol analogs that may exist partially ionized.

Ionization State CNS Permeability ADME Prediction

Priority Research and Industrial Application Scenarios for 4-{[(4-Methylphenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol (CAS 478029-36-6)


NK₁ Receptor Antagonist Lead Optimization for Pain and Inflammation

With the 4,4-disubstituted piperidine sulfonyl class demonstrating hNK₁ IC₅₀ values in the low nanomolar range (5.7 nM) [1], the target compound serves as an ideal scaffold for systematic SAR exploration. Its 4-methylphenyl substituent provides a distinct lipophilic vector that can be compared head-to-head with the unsubstituted phenyl analog to quantify the contribution of para-methylation to NK₁ affinity, selectivity over NK₂/NK₃, and functional antagonism in cellular calcium flux assays.

Gram-Positive Antibacterial Screening Cascade Targeting TMK

Given the validated sulfonylpiperidine TMK inhibitor chemotype with >10⁵ selectivity over human TMK [2], the target compound can be prioritized for MIC determination against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and Clostridioides difficile. Its distinct lipophilicity profile (clogP ~3.8) may offer advantages in penetrating the Gram-positive cell wall compared to more polar congeners.

CNS Polypharmacology Probe Combining Monoamine Transporter and NK₁ Mechanisms

The presence of the 4-methylphenylsulfanyl moiety, which is a recognized pharmacophore for dual serotonin/norepinephrine reuptake inhibition in neuropathic pain models [3], combined with the NK₁ antagonist scaffold, makes this compound a unique tool for exploring synergistic modulation of both monoaminergic and neurokinin pathways — a polypharmacology approach that has shown promise in treatment-resistant depression and chronic pain syndromes.

Physicochemistry-Guided Formulation Development for CNS Drug Delivery

The exceptionally high predicted pKa (13.73) and near-complete lack of ionization at physiological pH position the target compound as a model substrate for studying passive CNS penetration in parallel artificial membrane permeability assays (PAMPA) and in situ brain perfusion models. Its balanced lipophilicity (clogP ~3.8) also makes it suitable for lipid-based formulation strategies, including self-emulsifying drug delivery systems (SEDDS).

Quote Request

Request a Quote for 4-{[(4-Methylphenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.